molecular formula C5H7BrO B13830653 Cyclobutanone, 2-bromo-2-methyl-

Cyclobutanone, 2-bromo-2-methyl-

Cat. No.: B13830653
M. Wt: 163.01 g/mol
InChI Key: YNEAEFJCAIIOBJ-UHFFFAOYSA-N
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Description

Cyclobutanone, 2-bromo-2-methyl- is an organic compound with a four-membered ring structure. It is a derivative of cyclobutanone, where one hydrogen atom is replaced by a bromine atom and another by a methyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanone, 2-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 2-methylcyclobutanone. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction.

Another method involves the [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This acid-catalyzed reaction provides a promising tool for synthesizing donor-acceptor cyclobutane derivatives .

Industrial Production Methods

Industrial production of cyclobutanone, 2-bromo-2-methyl- often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2-bromo-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanone, 2-bromo-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutanone, 2-bromo-2-methyl- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the carbonyl group in the cyclobutanone ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the bromine and methyl substitutions.

    2-Bromo-2-methylcyclopropanone: A smaller ring analog with similar substituents.

    2-Methylcyclobutanone: Lacks the bromine atom but has the methyl group.

Uniqueness

Cyclobutanone, 2-bromo-2-methyl- is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its four-membered ring structure also imparts significant ring strain, contributing to its unique chemical properties.

Properties

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

2-bromo-2-methylcyclobutan-1-one

InChI

InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3

InChI Key

YNEAEFJCAIIOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1=O)Br

Origin of Product

United States

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